2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 4-bromobenzohydrazide with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the oxadiazole ring to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial and anticancer agent.
Agriculture: The compound has potential use as a pesticide due to its ability to inhibit the growth of certain pests and pathogens.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can be compared with other similar compounds such as:
3-(4-Bromophenyl)-2-((2,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone: This compound also contains a bromophenyl and sulfanyl group but has a quinazolinone ring instead of an oxadiazole ring.
2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide: This compound has a similar bromophenyl and sulfanyl group but differs in its acetamide structure.
Properties
Molecular Formula |
C16H13BrN2OS |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13BrN2OS/c1-11-4-2-3-5-13(11)10-21-16-19-18-15(20-16)12-6-8-14(17)9-7-12/h2-9H,10H2,1H3 |
InChI Key |
XJTOFHJFZBYUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.